molecular formula C15H9BrO2 B1662135 Bromindione CAS No. 1146-98-1

Bromindione

Cat. No. B1662135
CAS RN: 1146-98-1
M. Wt: 301.13 g/mol
InChI Key: NPUZIGSOEWMFKK-UHFFFAOYSA-N
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Description

what is 'Bromindione'? Bromindione is a herbicide used to control broadleaf weeds in turf and other crops. It works by blocking the synthesis of essential plant hormones, which in turn prevents the weeds from growing. the use of 'Bromindione' Bromindione is a fungicide used to control diseases caused by fungi in a variety of crops, such as corn, wheat, potatoes, and vegetables. It is also used to control diseases caused by other organisms, including bacteria, mites, and nematodes. Bromindione works by inhibiting the production of certain proteins, which are necessary for fungal growth and reproduction. It is typically applied as a foliar spray or soil drench. the chemistry of 'Bromindione' Bromindione is a herbicide used to control weeds in agricultural settings. It works by disrupting the growth and reproduction of weeds, inhibiting their ability to form new cells and preventing their spread. The active ingredient in Bromindione is the chemical compound bromoxynil, which is an organic compound containing bromine and nitrogen. When bromoxynil is applied to the soil, it is absorbed by the weeds, where it interferes with the growth and reproduction processes. Bromoxynil is also toxic to many other organisms, so it is important to use it carefully and according to the instructions on the label. the biochemical/physical effects of 'Bromindione' Bromindione is a synthetic herbicide used to control weeds in agricultural fields. It works by inhibiting the production of certain enzymes involved in the synthesis of fatty acids, which are essential for plant growth. This leads to a decrease in the production of cell membranes and other essential components, eventually leading to the death of the plant. The herbicide can also affect the activity of certain enzymes in animals, leading to adverse health effects such as nausea, vomiting, and diarrhea. the benefits of 'Bromindione' Bromindione is a natural compound found in many plants that has been studied for its potential health benefits. Studies suggest that bromindione may have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, bromindione may help protect against neurological disorders, improve cardiovascular health, and reduce the risk of certain types of cancer. Bromindione may also help reduce symptoms associated with diabetes, including high blood sugar levels and insulin resistance. Finally, bromindione has been studied for its potential to reduce the risk of stroke, as well as its potential to improve cholesterol levels. the related research of 'Bromindione' Bromindione is a herbicide used to control weeds in agricultural crops. Research related to bromindione includes studies on its efficacy, toxicity, environmental impact, and its potential for resistance. Studies have also been conducted to evaluate the potential of bromindione as an alternative to other herbicides, as well as its potential for use in integrated pest management systems. Research has also been conducted on the potential of bromindione to be used as a biopesticide, as well as its potential for use in organic farming.

Scientific Research Applications

  • Scientific Reasoning and Writing:

    • Carlson (1996, 1998) developed BROCA, a computerized learning environment for teaching conceptual patterns of scientific reasoning. This tool combines cognitive psychology and information theory to facilitate the transition from data to information and knowledge. It also employs rhetoric for prewriting, drafting, and revision activities, offering an interactive cognitive tool to aid scientific reasoning and writing (Carlson, 1996) (Carlson, 1998).
  • Biomedical Resource Ontology:

    • Tenenbaum et al. (2011) described the development and use of the Biomedical Resource Ontology (BRO) to enable semantic annotation and discovery of biomedical resources. This helps in streamlining scientific research and improving health outcomes by breaking down barriers in resource discovery (Tenenbaum et al., 2011).
  • Educational Research and Science Teaching:

    • Jones and Wheatley (1990) studied gender differences in teacher-student interactions in science classrooms, providing insights into how these interactions can impact educational outcomes in scientific
    fields. This research is important for understanding the dynamics within science education and its potential impact on students' learning experiences .
  • Neurobiology and Language Research:

    • Damasio et al. (2004) explored neural systems behind word and concept retrieval, providing important insights into the neurobiological aspects of language, which is a crucial area of scientific research. This study contributes to the understanding of how brain functions relate to language and cognitive processes (Damasio et al., 2004).
  • Role of Science in Society:

    • Press (2013) discussed the importance of scientific research in understanding the universe and living things, as well as in creating beneficial applications and technologies. This
    reflection on the value of science emphasizes its integral role in societal progress and human well-being .
  • Scientific Research in Chemistry Education:

    • Han Li-rong (2010) examined the application of research study methods in chemistry classes, emphasizing the role of exploratory and practical approaches in teaching. This approach aims to engage students more deeply in the learning process, fostering a better understanding of scientific concepts (Han Li-rong, 2010).
  • Electron Microscopy in Brain Research:

    • Mikula and Denk (2015) developed BROPA, a method for brain-wide staining suitable for electron microscopic circuit reconstruction. This technique is crucial for detailed brain research, offering insights into neural circuits and brain functions (Mikula & Denk, 2015).
  • Machine Learning in Scientific Data Analysis:

    • Hey et al. (2019) explored the application of machine learning in managing and analyzing large-scale scientific data, highlighting its potential in discovering new scientific knowledge. This paper emphasizes the growing importance of AI and machine learning in processing and interpreting complex scientific datasets (Hey et al., 2019).

properties

IUPAC Name

2-(4-bromophenyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUZIGSOEWMFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046244
Record name Bromindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromindione

CAS RN

1146-98-1
Record name 2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromindione [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BROMINDIONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BROMOPHENYL)-1,3-INDANDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMINDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQZ7BND2QN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
MM Singer, S Fisch, AC DeGraff - JAMA, 1962 - jamanetwork.com
THE VALUE of anticoagulant therapy in selected clinical states has been well established. Current investigations focus on the search for an ideal anticoagulant and laboratory methods …
Number of citations: 1 jamanetwork.com
AJ Seaman - JAMA, 1961 - jamanetwork.com
P-BROMINDIONE is a potent, long-acting, inandione-derived, oral anticoagulant medication (Fig. 1). This report details our experience with the American synthesized product, Halinone. …
Number of citations: 3 jamanetwork.com
IM Vigran - Current therapeutic research, clinical and …, 1967 - pubmed.ncbi.nlm.nih.gov
Further studies of bromindione, a newer anticoagulant Further studies of bromindione, a newer anticoagulant …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
M MURAKAMI, K ODAKE, T MATSUDA… - japanese Circulation …, 1965 - jstage.jst.go.jp
… Bromindione had been given to observe effects of anabolic … The patient commenced anticoagulant therapy with Bromindione … He had been on anticoagulant therapy with Bromindione …
Number of citations: 12 www.jstage.jst.go.jp
JH Olwin, JL Koppel - AJN The American Journal of Nursing, 1964 - journals.lww.com
… Thirdly, there are those with a short induction period and long recovery: Dipaxin, Warfarin, Liquamar, chlorphenylindanedione, and Bromindione. The last group often provides a more …
Number of citations: 4 journals.lww.com
F Hatahet, JL Blazyk, E Martineau… - Proceedings of the …, 2015 - National Acad Sciences
… two different anticoagulants, warfarin and bromindione. Both anticoagulants inhibited rat VKORc1 ΔAAR expressed in FSH231 with bromindione showing stronger inhibitory effects than …
Number of citations: 24 www.pnas.org
CJ van Eeken, RDR Birtwhistle… - Acta Pharmacologica et …, 1970 - Wiley Online Library
… The action of the p-bromo compound (bromindione) for example, is 14-20 times as strong as … A 6-week toxicity study with bromindione in guinea pigs (U. S. Vitamin and Pharmaceutical …
Number of citations: 1 onlinelibrary.wiley.com
ER Sharlow, S Leimgruber, A Lira… - ACS chemical …, 2016 - ACS Publications
Individuals are at risk of exposure to acute ionizing radiation (IR) from a nuclear accident or terrorism, but we lack effective therapies to mitigate the lethal IR effects. In the current study, …
Number of citations: 21 pubs.acs.org
M Margosis, JT Tanner, JPF Lambert - Journal of Pharmaceutical Sciences, 1971 - Elsevier
A rapid, efficient, and highly specific method is presented for the determination of total chlorine, bromine, or iodine in various drugs. The halogen content is determined by …
Number of citations: 13 www.sciencedirect.com
C Landeta, L McPartland, NQ Tran… - Molecular …, 2019 - Wiley Online Library
… We determined MIC for all our 19 candidates and bromindione. With the exception of compounds MT11, MT12, MT15 and MT16, all inhibited growth of wild-type M. tuberculosis in the …
Number of citations: 17 onlinelibrary.wiley.com

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